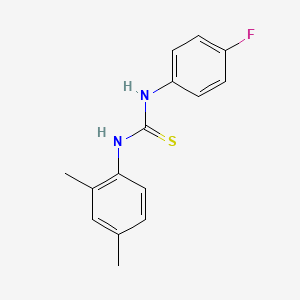
(3-chloro-4-methoxyphenyl)(3-pyridinylmethyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-chloro-4-methoxyphenyl)(3-pyridinylmethyl)amine, also known as CMA, is a compound that has gained attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action for (3-chloro-4-methoxyphenyl)(3-pyridinylmethyl)amine is not fully understood, but it is believed to inhibit the activity of protein kinase B (AKT), a protein that plays a role in cell growth and survival. By inhibiting AKT activity, (3-chloro-4-methoxyphenyl)(3-pyridinylmethyl)amine may induce apoptosis in cancer cells and prevent their growth.
Biochemical and Physiological Effects:
(3-chloro-4-methoxyphenyl)(3-pyridinylmethyl)amine has been found to have a variety of biochemical and physiological effects. In addition to its anti-cancer activity, (3-chloro-4-methoxyphenyl)(3-pyridinylmethyl)amine has been shown to have anti-inflammatory properties and may be useful in treating inflammatory diseases. (3-chloro-4-methoxyphenyl)(3-pyridinylmethyl)amine has also been found to have neuroprotective properties and may be useful in treating neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (3-chloro-4-methoxyphenyl)(3-pyridinylmethyl)amine in lab experiments is its potent anti-cancer activity, which makes it a promising candidate for further research in cancer treatment. However, one limitation of using (3-chloro-4-methoxyphenyl)(3-pyridinylmethyl)amine is its limited solubility in water, which may make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on (3-chloro-4-methoxyphenyl)(3-pyridinylmethyl)amine. One area of research could focus on developing more efficient synthesis methods for (3-chloro-4-methoxyphenyl)(3-pyridinylmethyl)amine to improve its yield and solubility. Additionally, further research could explore the potential use of (3-chloro-4-methoxyphenyl)(3-pyridinylmethyl)amine in treating other diseases, such as neurodegenerative diseases and inflammatory diseases. Finally, more studies could be conducted to fully understand the mechanism of action for (3-chloro-4-methoxyphenyl)(3-pyridinylmethyl)amine and its potential applications in cancer treatment.
In conclusion, (3-chloro-4-methoxyphenyl)(3-pyridinylmethyl)amine is a compound with potential applications in various scientific research fields. Its anti-cancer activity, anti-inflammatory properties, and neuroprotective properties make it a promising candidate for further research. While there are limitations to using (3-chloro-4-methoxyphenyl)(3-pyridinylmethyl)amine in lab experiments, there are several future directions for research that could further our understanding of this compound and its potential applications.
Métodos De Síntesis
(3-chloro-4-methoxyphenyl)(3-pyridinylmethyl)amine can be synthesized using a multi-step process that involves the reaction of 3-chloro-4-methoxybenzaldehyde with pyridine and methylamine. This process yields a white crystalline powder that is soluble in organic solvents.
Aplicaciones Científicas De Investigación
(3-chloro-4-methoxyphenyl)(3-pyridinylmethyl)amine has been used in various scientific research studies, including its potential use as an anti-cancer agent. In a study published in the Journal of Medicinal Chemistry, researchers found that (3-chloro-4-methoxyphenyl)(3-pyridinylmethyl)amine exhibited potent anti-cancer activity against multiple cancer cell lines, including breast cancer, lung cancer, and colon cancer. (3-chloro-4-methoxyphenyl)(3-pyridinylmethyl)amine was also found to induce apoptosis, or programmed cell death, in cancer cells.
Propiedades
IUPAC Name |
3-chloro-4-methoxy-N-(pyridin-3-ylmethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O/c1-17-13-5-4-11(7-12(13)14)16-9-10-3-2-6-15-8-10/h2-8,16H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHOVFEXGLYSZKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NCC2=CN=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-4-methoxy-N-(3-pyridylmethyl)aniline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![rel-(1S,6R)-3-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-3,9-diazabicyclo[4.2.1]nonan-4-one hydrochloride](/img/structure/B5681300.png)


![N-cyclopropyl-1-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5681321.png)

![methyl 3-({[2-(4-morpholinyl)ethyl]amino}carbonyl)-5-nitrobenzoate](/img/structure/B5681344.png)
![1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-N-(6-phenoxypyridin-3-yl)piperidine-4-carboxamide](/img/structure/B5681347.png)




![N-[4-(2-oxo-1-pyrrolidinyl)benzyl]-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5681382.png)
